

# Application Notes and Protocols for Chromatographic Analysis of Darunavir and its Metabolites

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## Compound of Interest

Compound Name: Hydroxy Darunavir

Cat. No.: B600896

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## Introduction

Darunavir is a potent protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and ensuring patient safety. Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4] Co-administration with a low dose of ritonavir, a potent CYP3A4 inhibitor, significantly boosts darunavir's bioavailability by reducing its first-pass metabolism. This document provides detailed application notes and protocols for the chromatographic profiling of darunavir and its major metabolites.

The primary metabolic pathways for darunavir include:

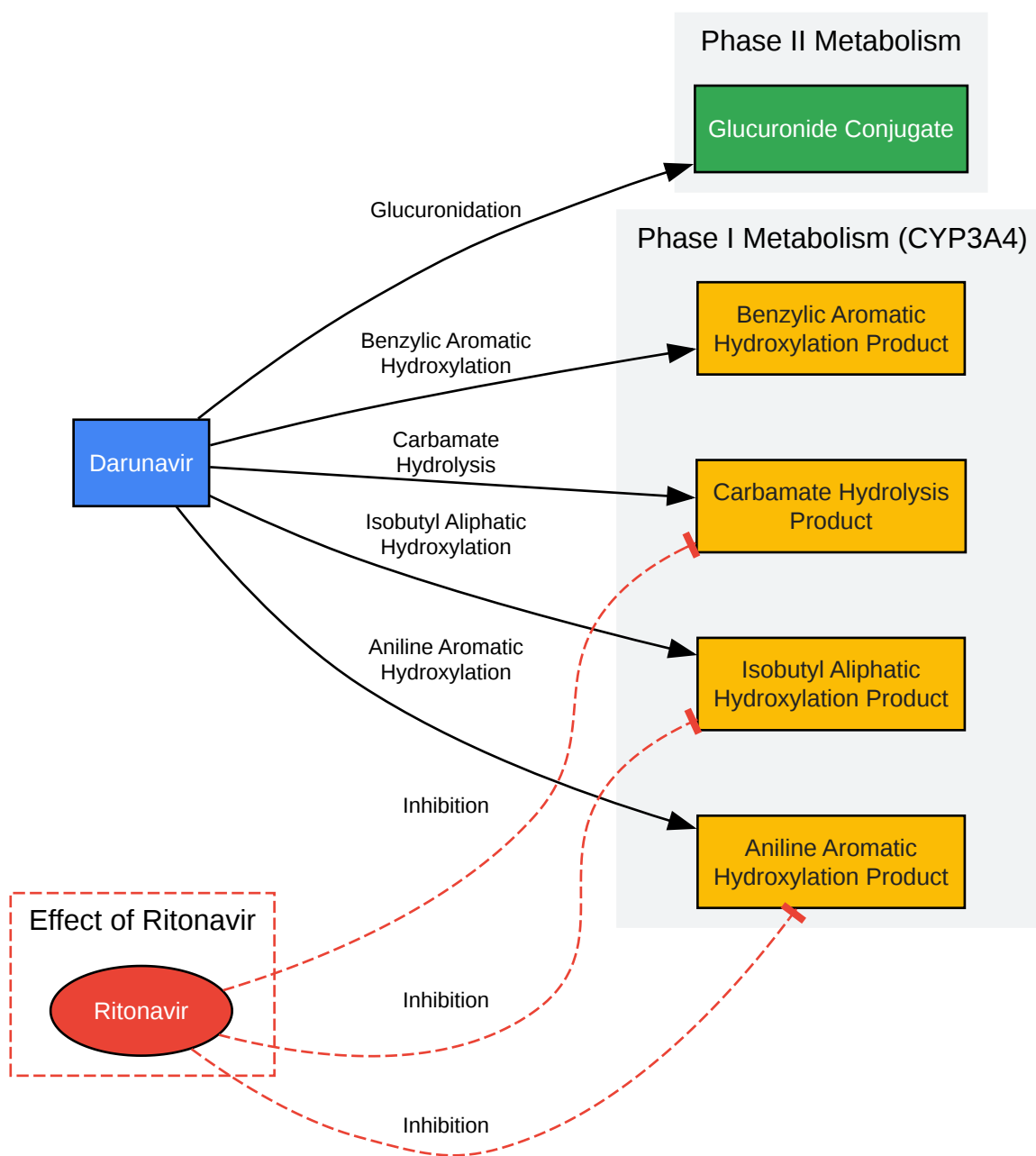
- Carbamate Hydrolysis: Cleavage of the carbamate linkage.
- Isobutyl Aliphatic Hydroxylation: Addition of a hydroxyl group to the isobutyl moiety.
- Aniline Aromatic Hydroxylation: Addition of a hydroxyl group to the aniline ring.
- Benzylic Aromatic Hydroxylation: Addition of a hydroxyl group to the benzyl ring.

- Glucuronidation: Conjugation with glucuronic acid.

These metabolic transformations result in a variety of metabolites that can be identified and quantified using advanced chromatographic techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

## Metabolic Pathways of Darunavir

The metabolic pathways of darunavir are complex and are significantly influenced by the presence of ritonavir. The following diagram illustrates the primary metabolic routes.



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Caption: Metabolic pathways of darunavir.

## Quantitative Data Summary

The following table summarizes the excretion of darunavir and its metabolites in feces and urine following a single 400 mg oral dose of [14C]darunavir in healthy male subjects, both with

and without co-administration of ritonavir. This data highlights the significant impact of ritonavir on darunavir's metabolism.

Analyte/Metabolic Pathway	Unboosted (% of Dose)	Boosted with Ritonavir (% of Dose)
Fecal Excretion	81.7	79.5
Unchanged Darunavir	8.0	48.8
Carbamate Hydrolysis	Major	Inhibited
Isobutyl Aliphatic Hydroxylation	Major	Inhibited
Aniline Aromatic Hydroxylation	Major	Inhibited
Benzylic Aromatic Hydroxylation	Minor	Unaffected
Glucuronidation	Minor	Markedly Increased
Urine Excretion	12.2	13.9
Unchanged Darunavir	1.2	7.7

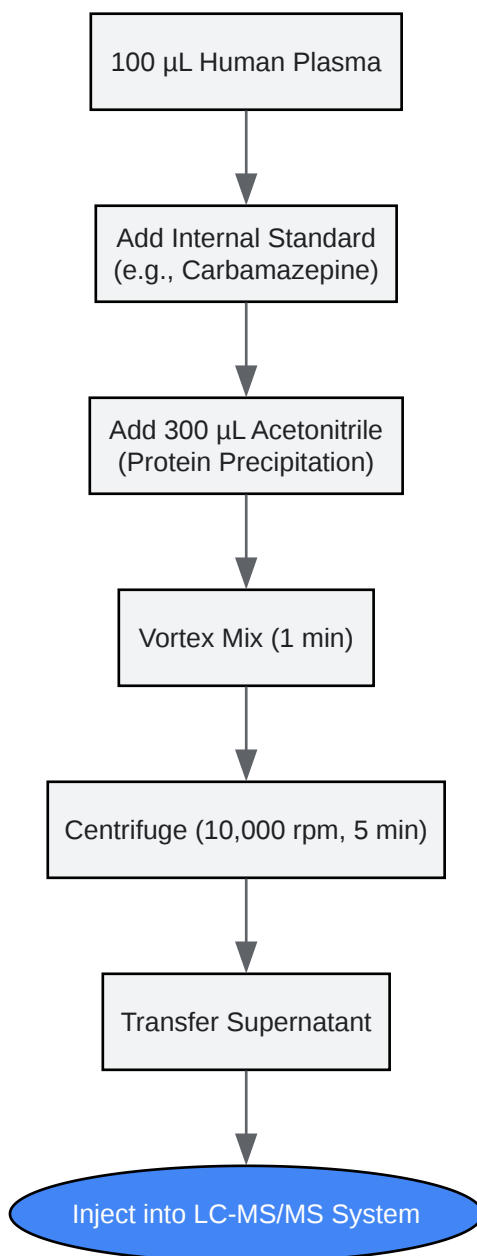
Data adapted from Vermeir M, et al. Drug Metab Dispos. 2009.

## Experimental Protocols

### Protocol 1: Simultaneous Quantification of Darunavir and Ritonavir in Human Plasma by LC-MS/MS

This protocol is designed for the routine therapeutic drug monitoring of darunavir and its pharmacokinetic enhancer, ritonavir.

#### 1. Sample Preparation: Protein Precipitation



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Caption: Sample preparation workflow.

Methodology:

- Pipette 100 µL of human plasma into a clean microcentrifuge tube.
- Add an appropriate amount of internal standard (IS), such as carbamazepine.

- Add 300 µL of cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## 2. Chromatographic Conditions

Parameter	Condition
Column	C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 25% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

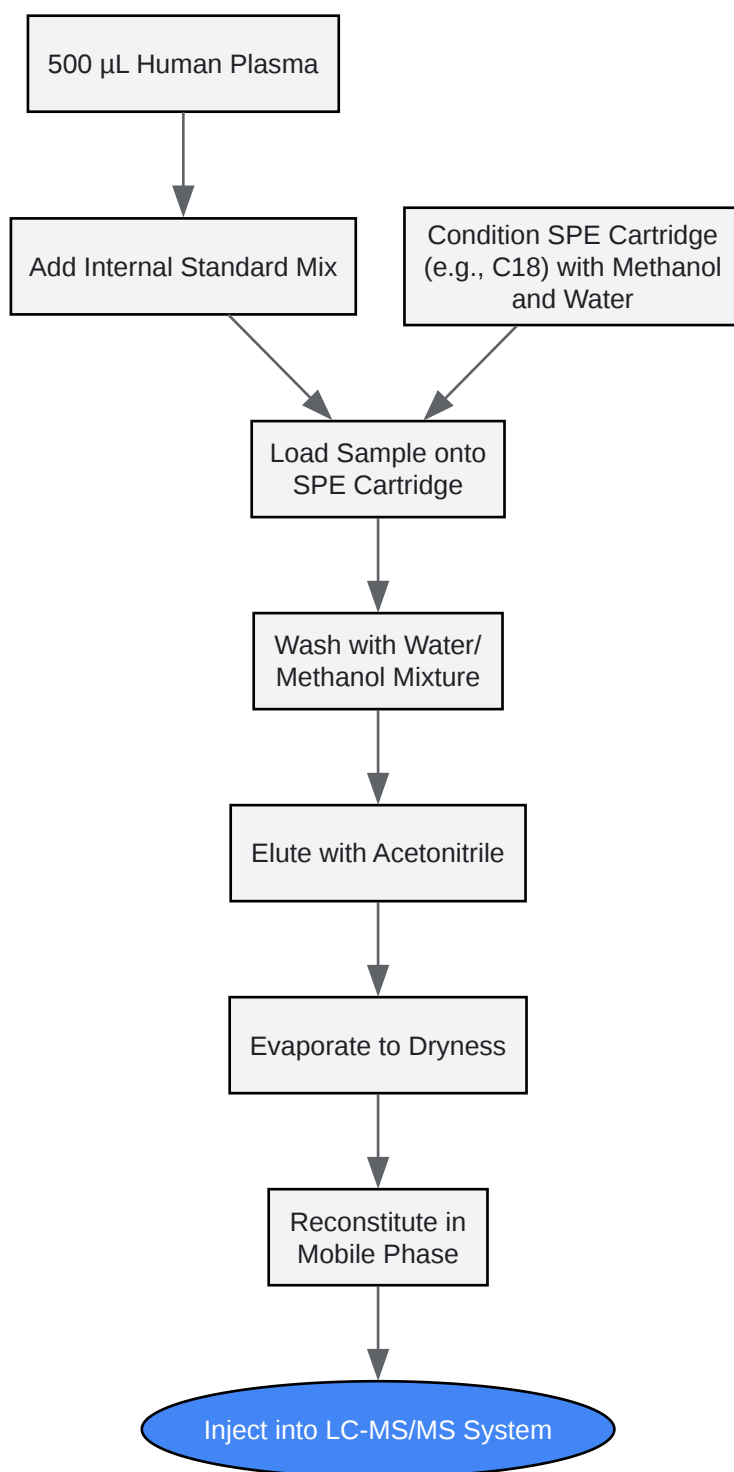
## 3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	
Darunavir	m/z 548.2 -> 392.3
Ritonavir	m/z 721.3 -> 296.2
Internal Standard (Carbamazepine)	m/z 237.1 -> 194.1

## Protocol 2: Profiling of Darunavir and its Major Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted for the exploratory analysis and relative quantification of darunavir and its primary metabolites.

### 1. Sample Preparation: Solid-Phase Extraction (SPE)



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Caption: Solid-phase extraction workflow.

Methodology:



- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 500 µL of human plasma, add a mixture of appropriate internal standards.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove interferences.
- Elute darunavir and its metabolites with 1 mL of acetonitrile.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.

## 2. Chromatographic Conditions

Parameter	Condition
Column	High-resolution C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A	5 mM Ammonium formate in water, pH 3.5
Mobile Phase B	Acetonitrile
Gradient	A longer, shallower gradient is recommended to resolve metabolites. For example: 5% B to 70% B over 15 minutes.
Flow Rate	0.3 mL/min
Column Temperature	45 °C
Injection Volume	10 µL

## 3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	ESI, Positive
Scan Mode	Full scan for metabolite identification and subsequent product ion scans for structural elucidation. MRM for quantification.
Expected m/z values	
Darunavir	548.2
Hydroxylated Metabolites	564.2
Carbamate Hydrolysis Product	434.2
Glucuronide Conjugate	724.2

Note: The exact m/z values for the metabolites should be confirmed through high-resolution mass spectrometry. The fragmentation patterns will be crucial for structural confirmation.

## Conclusion

The provided application notes and protocols offer a robust starting point for researchers involved in the metabolite profiling of darunavir. The choice between a simple protein precipitation and a more rigorous solid-phase extraction will depend on the specific requirements of the study, such as the need for high sensitivity and the removal of matrix effects. The chromatographic and mass spectrometric conditions can be further optimized to achieve the desired separation and detection of darunavir and its diverse range of metabolites. A thorough understanding of darunavir's metabolic pathways is essential for the interpretation of pharmacokinetic data and for the development of improved therapeutic strategies.

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